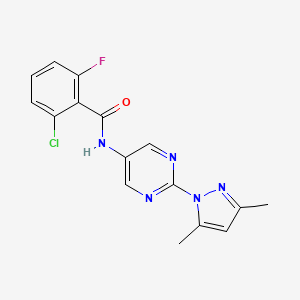

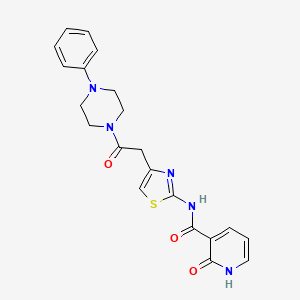

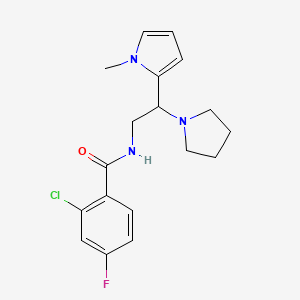

4-chloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Piperidine derivatives, such as 4-chloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide, have been synthesized using various methods . These methods often involve intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The synthesis of these compounds is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using single crystal X-ray diffraction (XRD) study . The crystal is crystallized in monoclinic system with space group P21/n .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques such as UV-Vis, NMR, and FT-IR spectral analysis .Scientific Research Applications

Serotonin Receptor Agonism

- Serotonin 4 (5-HT4) Receptor Agonist Activity: Research shows that derivatives of 4-chloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide demonstrate potent agonist activity at the serotonin 4 (5-HT4) receptor. This activity is linked to potential benefits in gastrointestinal motility. However, some compounds exhibit low oral bioavailability due to poor intestinal absorption rates (Sonda, Kawahara, Murozono, Sato, Asano, Haga, 2003).

Antibacterial Activity and Metal Complexation

- Antibacterial Activity and Metal Complexes: Novel benzamide derivatives, including variations of this compound, have been synthesized and characterized. Their metal complexes with copper and cobalt demonstrate significant antibacterial activity against various bacterial strains, outperforming the free ligands and some standard antibiotics (Khatiwora, Joshi, Puranik, Darmadhikari, Athawale, Deshp, Kashalkar, 2013).

Gastrointestinal Motility Enhancement

- Enhancement of Gastrointestinal Motility: A series of benzamide derivatives, including this compound, have been found to accelerate gastric emptying and increase the frequency of defecation. These compounds, acting as selective 5-HT4 receptor agonists, offer potential as novel prokinetic agents with reduced side effects (Sonda, Katayama, Kawahara, Sato, Asano, 2004).

Ligand Activity for Receptors

- Activity as Ligands to Receptors: These compounds are being explored as ligands for various receptors, including the 5-hydroxytryptamine 4 (5-HT4) receptor. Their efficacy in binding and activating these receptors suggests potential applications in treating disorders related to these receptor pathways (Itoh, Tomozane, Hakira, Sonda, Asano, Fujimura, Sato, Haga, Kawakita, 1999).

Potential as CCR5 Antagonists

- CCR5 Antagonist Properties: Certain benzamide derivatives, including those related to this compound, have shown promise as CCR5 antagonists. These compounds exhibit bioactivity that could be relevant in the context of treating diseases where CCR5 plays a critical role (Cheng De-ju, 2015).

Antineoplastic Applications

- Antineoplastic Tyrosine Kinase Inhibitor Metabolism: Derivatives of this compound are being studied in the context of antineoplastic tyrosine kinase inhibitors. These studies focus on their metabolism in patients with chronic myelogenous leukemia, providing insights into the main metabolic pathways of these compounds in humans (Gong, Chen, Deng, Zhong, 2010).

PET Imaging Applications

- PET Imaging of Neuroinflammation: A novel compound derived from benzamide structures, including this compound, has been developed for PET imaging of neuroinflammation. This could be particularly useful in the study of neurodegenerative diseases like Alzheimer's (Lee, Park, Kim, Woo, Choi, Lee, Choe, 2022).

properties

IUPAC Name |

4-chloro-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN2O2/c19-16-5-3-15(4-6-16)18(22)20-12-14-7-9-21(10-8-14)13-17-2-1-11-23-17/h1-6,11,14H,7-10,12-13H2,(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCOBWFVXTHCNKA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC=C(C=C2)Cl)CC3=CC=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B2414422.png)

![2-[6-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-methylacetamide](/img/structure/B2414425.png)

![2-(Iodomethyl)-3,8,11-trioxadispiro[4.1.47.15]dodecane](/img/structure/B2414429.png)

![2-(benzenesulfonyl)-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B2414432.png)

![2-({2-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfonyl)-N-methylacetamide](/img/structure/B2414437.png)